2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester
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Overview
Description
2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure that includes a furan ring, a thioester group, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps. One common method includes the reaction of furan with oxalic acid and an organic alkali solution, followed by the addition of trichloromethyl carbonate. The reaction is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized to minimize environmental impact and maximize yield. This includes controlling reaction temperatures, using efficient catalysts, and ensuring proper waste management .
Chemical Reactions Analysis
Types of Reactions
2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thioester group into a sulfoxide or sulfone.
Reduction: Reducing agents can be used to convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Alpha-oxo-2-furanacetic acid: This compound shares a similar furan ring structure but lacks the thioester and phenylmethyl ester groups.
Furan-2-carboxylic acid: Another related compound with a furan ring and a carboxylic acid group.
2-Furylglyoxylic acid: Similar in structure but with different functional groups.
Uniqueness
2-Furanethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is unique due to its combination of a furan ring, thioester group, and phenylmethyl ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H10O3S |
---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
S-benzyl 2-(furan-2-yl)-2-oxoethanethioate |
InChI |
InChI=1S/C13H10O3S/c14-12(11-7-4-8-16-11)13(15)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
YIJKARPTXICBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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